7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid
CAS No.: 2193065-02-8
Cat. No.: VC7507937
Molecular Formula: C9H12O3
Molecular Weight: 168.192
* For research use only. Not for human or veterinary use.
![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid - 2193065-02-8](/images/structure/VC7507937.png)
Specification
CAS No. | 2193065-02-8 |
---|---|
Molecular Formula | C9H12O3 |
Molecular Weight | 168.192 |
IUPAC Name | 7-oxaspiro[3.5]non-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C9H12O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h5H,1-4,6H2,(H,10,11) |
Standard InChI Key | FMKONLBPXKVUFK-UHFFFAOYSA-N |
SMILES | C1COCCC12CC(=C2)C(=O)O |
Introduction
Structural and Nomenclature Analysis
Core Architecture
The compound features a spiro[3.5]nonane backbone with an oxygen atom integrated into the smaller ring (oxaspiro system). The "1-ene" designation indicates a double bond between positions 1 and 2 of the nonane chain, while the carboxylic acid substituent resides at position 2. This configuration imposes significant steric constraints, influencing reactivity and conformation .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid | Derived |
Molecular Formula | C₉H₁₂O₃ | |
Molecular Weight | 168.19 g/mol | |
Double Bond Position | 1-ene | Derived |
Carboxylic Acid Position | 2 | Derived |
Stereochemical Considerations
The spiro junction at position 3.5 creates a rigid bicyclic framework, limiting rotational freedom. Computational models of analogous structures suggest a planar carboxylic acid group conjugated to the double bond, enhancing resonance stabilization . The InChIKey for 1-oxaspiro[3.5]non-2-ene-3-carboxylic acid (ALNBLXPAAPXAPL-UHFFFAOYSA-N) highlights the stereochemical uniqueness of these systems .
Synthesis and Reactivity
Synthetic Routes
While direct synthesis of 7-oxaspiro[3.5]non-1-ene-2-carboxylic acid is undocumented, related methodologies provide actionable pathways:
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Acid-Catalyzed Cyclization: Analogous spirocyclic diones (e.g., 7-oxaspiro[3.5]nonane-1,3-dione) are synthesized via HCl-mediated cyclization in aqueous conditions (20°C, 24 hours) . Hydrolysis of such diones could yield carboxylic acid derivatives.
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Oxidative Functionalization: Introducing a double bond via dehydrogenation of saturated precursors (e.g., 7-oxaspiro[3.5]nonane-2-carboxylic acid) using palladium catalysts may generate the target compound .
Table 2: Representative Reaction Conditions
Starting Material | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
7-Oxaspiro[3.5]nonane-1,3-dione | HCl (aqueous), 20°C, 24h | Hydrolyzed carboxylic acid | 87% |
Predicted Reactivity
The α,β-unsaturated carboxylic acid system is expected to undergo:
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Michael Additions: Nucleophilic attack at the β-carbon.
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Decarboxylation: Thermal or base-induced loss of CO₂ under elevated temperatures.
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Electrophilic Substitution: Directed by the electron-withdrawing carboxylic acid group .
Physicochemical Properties
Computed Parameters
PubChem data for 1-oxaspiro[3.5]non-2-ene-3-carboxylic acid (CID 172681459) reveals:
Table 3: Comparative Physicochemical Data
Property | 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid (Predicted) | 1-Oxaspiro[3.5]non-2-ene-3-carboxylic acid (CID 172681459) |
---|---|---|
Molecular Weight | 168.19 g/mol | 168.19 g/mol |
XLogP3-AA | ~1.3 | 1.2 |
H-Bond Donors | 1 | 1 |
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) .
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NMR: Deshielded vinyl proton (δ 5.8–6.2 ppm) and carboxylic acid proton (δ 12–13 ppm) .
Biological and Industrial Applications
Material Science Applications
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